4-fluoro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide
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Overview
Description
4-fluoro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide is a synthetic organic compound It is characterized by the presence of a fluorine atom, a thiophene ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a Grignard reaction, where an ethyl magnesium bromide reacts with a carbonyl compound to form the alcohol.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the amine with a sulfonyl chloride in the presence of a base such as triethylamine.
Fluorination: The fluorine atom is introduced through electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: Nucleophiles like amines, thiols, and alcohols
Major Products
Oxidation: Formation of a carbonyl compound
Reduction: Formation of an amine
Substitution: Formation of substituted derivatives
Scientific Research Applications
4-fluoro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes involving sulfonamide-containing compounds.
Industrial Applications: Potential use in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the fluorine atom can enhance binding affinity through hydrophobic interactions. The thiophene ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide
- 4-fluoro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the fluorine atom enhances its metabolic stability and binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-fluoro-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO3S2/c1-10-9-13(4-5-14(10)16)22(19,20)17-8-7-12-3-6-15(21-12)11(2)18/h3-6,9,11,17-18H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMETVKZRYZSGCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CC=C(S2)C(C)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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